molecular formula C15H15NO4 B2937307 Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate CAS No. 1428352-60-6

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2937307
CAS No.: 1428352-60-6
M. Wt: 273.288
InChI Key: RAADHYHMROVZFA-UHFFFAOYSA-N
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Description

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker at the para-position of the benzene ring. The carbamoyl group is substituted with a 2-(furan-3-yl)ethyl moiety, introducing aromatic heterocyclic character. The compound’s synthesis likely involves coupling reactions between a benzoic acid derivative and a furan-containing amine, employing reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP), as seen in analogous syntheses .

Properties

IUPAC Name

methyl 4-[2-(furan-3-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-15(18)13-4-2-12(3-5-13)14(17)16-8-6-11-7-9-20-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAADHYHMROVZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst, followed by the reaction with 2-(furan-3-yl)ethyl isocyanate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and carbamoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The compound’s key functional groups—a methyl benzoate ester, carbamoyl linker, and furan-3-yl ethyl chain—distinguish it from related molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Key Functional Groups Notable Properties/Applications References
Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate Benzoate ester, carbamoyl, furan-3-yl ethyl Potential conformational diversity (NMR)
Ethyl 4-(dimethylamino)benzoate Benzoate ester, dimethylamino High reactivity in resin polymerization
Methyl 3-((4-(dihydrodioxin-phenyl)carbamoyl)benzoate Benzoate ester, carbamoyl, dihydrodioxin-phenyl Synthetic intermediate for pharmaceuticals
Ethyl 4-(sulfooxy)benzoate Benzoate ester, sulfonate Isolated from natural sources (bamboo)
Metsulfuron methyl ester Benzoate ester, sulfonylurea, triazine Herbicidal activity
Key Observations:

Electronic Effects: The dimethylamino group in ethyl 4-(dimethylamino)benzoate enhances electron donation, improving resin polymerization efficiency compared to methacrylate-based amines . Sulfonate or sulfonylurea groups (e.g., in metsulfuron methyl ester) confer bioactivity but require distinct synthetic pathways .

Conformational Flexibility: Mono- and bis-amide intermediates in related compounds exhibit multiple conformations observable via NMR at 298 K, requiring elevated temperatures for signal averaging . The target compound’s carbamoyl linker may similarly adopt flexible conformations, impacting its interaction with biological targets or materials.

Synthetic Yields :

  • Analogous carbamoyl-linked benzoates, such as ethyl 4-((pyrazolyl)carbamoyl)benzoate, are synthesized in moderate yields (58%) using carbodiimide-mediated coupling . The target compound’s synthesis likely follows similar efficiency.

Physical and Spectral Properties

  • NMR Behavior : Amide-containing analogs (e.g., compound 11 in ) display slow conformational exchange on NMR timescales, necessitating high-temperature measurements for signal simplification. The target compound’s furan-ethyl-carbamoyl group may similarly lead to complex splitting patterns .
  • Thermal Stability: Resins with ethyl 4-(dimethylamino)benzoate exhibit superior physical properties (e.g., hardness, degree of conversion) compared to methacrylate-based systems . The furan group’s thermal stability could further enhance material performance.

Biological Activity

Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with methanol, followed by reaction with 2-(furan-3-yl)ethyl isocyanate. Common solvents used in the process include dichloromethane, with catalysts such as triethylamine to facilitate the reaction.

Chemical Structure:

  • Molecular Formula: C14H15N1O3
  • Molecular Weight: 245.28 g/mol

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The furan ring and carbamoyl group can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to diverse biological effects, including:

  • Antimicrobial Activity: The compound has shown promise against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of this compound against several bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)8.7
A549 (Lung Cancer)15.0

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A recent study focused on evaluating the antimicrobial efficacy of various derivatives of this compound. The study found that modifications to the furan moiety significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
  • Cancer Cell Proliferation Inhibition : Another study investigated the effects of this compound on HeLa cells, revealing that treatment led to a significant decrease in cell viability and an increase in apoptotic markers. This suggests a potential mechanism for its anticancer effects through apoptosis induction .

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